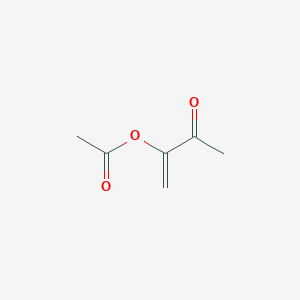
3-Acetoxy-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Acetoxy-3-buten-2-one is an organic compound with the molecular formula C6H8O3 It is a derivative of butenone, featuring an acetoxy group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions
3-Acetoxy-3-buten-2-one can be synthesized through several methods. One common approach involves the acetylation of 3-buten-2-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced at the third carbon position of the butenone molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
3-Acetoxy-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted butenone derivatives.
科学的研究の応用
3-Acetoxy-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-acetoxy-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The acetoxy group can be hydrolyzed to form an alcohol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the presence of the conjugated double bond, which can undergo addition reactions with electrophiles.
類似化合物との比較
Similar Compounds
3-Acetoxy-2-butanone: Another acetoxy-substituted butanone with similar reactivity but different structural properties.
4-Methoxy-3-buten-2-one: A methoxy-substituted butenone with distinct chemical behavior.
Uniqueness
3-Acetoxy-3-buten-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
特性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
3-oxobut-1-en-2-yl acetate |
InChI |
InChI=1S/C6H8O3/c1-4(7)5(2)9-6(3)8/h2H2,1,3H3 |
InChIキー |
OUEUSGBKCLJPAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














